GSK2945 hydrochloride

Circadian Biology Pharmacokinetics Chronic Dosing

Researchers requiring chronic oral dosing for circadian or metabolic studies face limited options due to the poor pharmacokinetics of common REV-ERBα ligands. GSK2945 hydrochloride solves this with an optimized DMPK profile supporting flexible, long-term in vivo protocols. - Extended half-life (1.65-2.0 h) and oral bioavailability (23.4%), enabling multi-week oral dosing at 20-30 mg/kg. - >1,000-fold selectivity over LXRα eliminates off-target confounding in hepatic and inflammatory models. - Validated ex vivo target engagement: induces CYP7A1/LRH-1 in human primary hepatocytes at 20 μM.

Molecular Formula C20H19Cl3N2O2S
Molecular Weight 457.8 g/mol
Cat. No. B10819742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2945 hydrochloride
Molecular FormulaC20H19Cl3N2O2S
Molecular Weight457.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl
InChIInChI=1S/C20H18Cl2N2O2S.ClH/c1-14-10-18(22)7-4-16(14)12-23(11-15-2-5-17(21)6-3-15)13-19-8-9-20(27-19)24(25)26;/h2-10H,11-13H2,1H3;1H
InChIKeyHRNMOPTYOFRUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK2945 Hydrochloride – REV-ERBα Agonist Overview


GSK2945 hydrochloride, also referred to as compound 4, is a tertiary amine small-molecule agonist of the nuclear receptor REV-ERBα (reverse erythroblastosis virus α), a core component of the circadian clock machinery involved in regulating metabolism and inflammation [1][2]. As an optimized chemical probe developed from the GSK4112 scaffold, it demonstrates a profile suitable for chronic in vivo dosing via both oral and intravenous routes, addressing key limitations of earlier REV-ERBα ligands [2].

Chronic Oral Dosing Supports extended-duration circadian and metabolic research studies
REV-ERBα-Selective Probe Chemical tool for unambiguous pathway interpretation vs LXRα
Oral & IV Route Flexibility Supports model-response studies with controlled systemic exposure

GSK2945 vs. SR9009 & SR9011: Key Differences


Interchangeability among REV-ERBα agonists is precluded by divergent pharmacokinetic and selectivity profiles that directly impact experimental feasibility. While SR9009 and SR9011 are widely used, they exhibit high metabolic clearance and short half-lives, limiting their utility to acute dosing paradigms [1]. GSK2945 hydrochloride, by contrast, was specifically optimized to overcome these liabilities, offering extended half-life, oral bioavailability, and >1,000-fold selectivity over LXRα, a common off-target of tertiary amine-based REV-ERBα ligands [1][2]. Substitution without accounting for these parameters would compromise in vivo exposure and confound target-specific interpretation.

GSK2945 HCl
SR9009 / SR9011
PK Profile
Reported extended half-life and oral bioavailability
High clearance limits chronic dosing context
Selectivity
REV-ERBα selectivity context may differ
LXRα off-target activity may confound metabolic readouts
Dosing Model
Supports oral chronic administration research
Typically restricted to acute injection-based studies

GSK2945 Quantitative Evidence Summary


Pharmacokinetic Advantages for Chronic Dosing

GSK2945 hydrochloride exhibits a significantly improved pharmacokinetic profile relative to the widely used REV-ERBα agonist SR9009 (compound 3). In a cassette dose experiment in C57Bl/6 mice (1 mg/kg IV and oral), GSK2945 demonstrated a terminal half-life of 1.65–2.0 h and oral bioavailability (F) of 23.4%, whereas SR9009 showed a half-life of 0.55 h and F of only 2.2% [1][2]. This differentiation was consistent across the evaluated compound series, with compounds 10, 16, and 23 all exhibiting short half-lives and low oral bioavailability comparable to SR9009 [2].

PK Profile vs SR9009
Head-to-head context
t1/2 1.65–2.0 h (vs 0.55 h) F 23.4% (vs 2.2%)
Supports chronic oral dosing research context
C57BL/6 mice, 1 mg/kg cassette dose
Circadian Biology Pharmacokinetics Chronic Dosing

REV-ERBα Selectivity Over LXRα

The tertiary amine chemotype underlying GSK4112, SR9009, and SR9011 carries inherent activity at the liver X receptor α (LXRα), complicating interpretation of metabolic and inflammatory phenotypes. GSK2945 hydrochloride was optimized to achieve >1,000-fold selectivity for REV-ERBα over LXRα, as reported in the primary probe development study [1]. In contrast, earlier-generation agonists in this series retain significant LXRα activity, representing a potential liability in cell-based and animal pharmacology studies [1].

Selectivity Over LXRα
Cross-study context
>1,000-fold
Supports REV-ERBα-specific pathway interpretation
Nuclear receptor co-factor assay context
Nuclear Receptor Selectivity Off-Target Activity Chemical Probe Quality

Functional Agonism in Bmal1 Reporter Assay

In a cellular Bmal1 luciferase reporter assay—a standard functional readout of REV-ERBα transcriptional repression activity—GSK2945 hydrochloride dose-dependently enhances reporter activity with an EC50 of 2.05 μM . This potency is comparable to that of SR9009, which exhibits a Bmal1 reporter EC50 of 0.71–2.3 μM depending on assay format, but GSK2945 achieves this functional activity without the pharmacokinetic liabilities and LXRα off-target activity of SR9009 [1].

Functional Potency (Bmal1)
Cross-study context
EC50 2.05 μM
Comparable functional engagement to SR9009
Bmal1 luciferase reporter assay context
Reporter Assay Circadian Gene Expression Functional Potency

Hepatic CYP7A1 Induction and Cholesterol Reduction In Vivo

In male C57BL/6 mice, intraperitoneal administration of GSK2945 hydrochloride at 10 mg/kg twice daily for 7 days increased hepatic cholesterol 7α-hydroxylase (Cyp7a1) levels and lowered plasma cholesterol . This in vivo effect correlates with in vitro findings in mouse and human primary hepatocytes, where GSK2945 (20 μM, 12–24 h) increased Cyp7a1/CYP7A1 mRNA and protein levels, as well as Lrh-1/LRH-1 expression . While SR9009 also reduces plasma lipids in vivo, its short half-life and low oral bioavailability necessitate injection-based dosing regimens that are less practical for chronic metabolic studies [1].

Hepatic CYP7A1 Induction
Cross-study context
Increased Cyp7a1; reduced plasma cholesterol vs SR9009 requiring acute IP injection
Supports metabolic model-response context
Male C57BL/6 mice, 10 mg/kg IP, 7-day protocol
Cholesterol Metabolism In Vivo Efficacy Hepatocyte Biology

CYP7A1 Induction in Human Primary Hepatocytes

In human primary hepatocytes (male, Caucasian), treatment with GSK2945 hydrochloride at 20 μM for 12–24 h resulted in significant increases in CYP7A1 mRNA and protein expression, as well as upregulation of LRH-1, a known hepatic activator of CYP7A1 [1]. This human ex vivo activity confirms that GSK2945 engages the REV-ERBα–CYP7A1 axis in a translationally relevant model. By comparison, SR9009 and SR9011 have been associated with REV-ERB-independent effects in hepatocyte viability and metabolic regulation assays, raising concerns about off-target confounding in similar human primary cell systems [2].

Human Hepatocyte CYP7A1
Cross-study context
Upregulated CYP7A1 mRNA/protein, LRH-1 vs SR9009/SR9011 off-target effects
Supports human hepatic model-response interpretation
Human primary hepatocytes, 20 μM, 12–24 h
Human Hepatocyte Model Cholesterol Metabolism Translational Relevance

GSK2945 Research Applications


Chronic Oral Dosing for Circadian and Metabolic Studies

Investigators conducting long-term circadian rhythm or metabolic studies in rodent models should prioritize GSK2945 hydrochloride over SR9009 or SR9011. With a half-life of 1.65–2.0 h and oral bioavailability of 23.4%, GSK2945 supports chronic oral dosing at 20–30 mg/kg, a regimen compatible with multi-week or multi-month protocols [1][2]. SR9009, by contrast, exhibits a half-life of only 0.55 h and negligible oral bioavailability (F = 2.2%), limiting its use to acute injection-based studies that are less physiological and introduce handling stress [2].

REV-ERBα Engagement with LXRα Exclusion

For experiments requiring unambiguous attribution of phenotypes to REV-ERBα rather than LXRα—particularly in metabolic, inflammatory, or hepatic contexts where LXRα crosstalk is well documented—GSK2945 hydrochloride offers >1,000-fold selectivity over LXRα [1][2]. This selectivity window eliminates a key liability inherent to earlier tertiary amine-based agonists such as GSK4112, SR9009, and SR9011, which retain significant LXRα activity [1]. Procurement of GSK2945 is therefore essential for high-confidence chemical probe studies where off-target confounding cannot be tolerated.

Cholesterol and Bile Acid Research in Human Hepatocytes

GSK2945 hydrochloride reliably induces CYP7A1 and LRH-1 expression in human primary hepatocytes at 20 μM within 12–24 h, confirming engagement of the REV-ERBα–CYP7A1 axis in a translationally relevant human system [1][2]. This property makes it a valuable tool for studying human cholesterol metabolism and bile acid synthesis pathways ex vivo. Notably, comparator agonists SR9009 and SR9011 have been reported to produce REV-ERB-independent effects in hepatocyte assays, introducing potential confounds that GSK2945 avoids [3].

In Vivo Target Validation with Oral and IV Dosing

Researchers requiring dosing route flexibility for in vivo target engagement studies should select GSK2945 hydrochloride. Its DMPK profile supports both IV administration (enabling controlled systemic exposure) and oral gavage (enabling chronic, stress-reduced dosing), with plasma concentrations around the compound's functional IC50 achievable at oral doses of 20–30 mg/kg [1][2]. This versatility is not available with SR9009 or SR9011, whose rapid clearance and poor oral bioavailability restrict them to IV or IP routes in acute time-of-day dosing paradigms [2].

Application
Selection Property
Validation Focus
Chronic oral dosing studies
Oral bioavailability context
Chronic protocol feasibility review
REV-ERBα-specific phenotyping
Selectivity over LXRα
Off-target exclusion review
Human cholesterol metabolism research
Human hepatocyte target engagement
CYP7A1/LRH-1 pathway response
In vivo target engagement
IV/Oral route flexibility
Exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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